N-[3-(4-Hydroxyphenyl)acryloyl]glycine
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Overview
Description
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. This compound is a derivative of glycine, an amino acid, and features a hydroxyphenyl group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- typically involves the reaction of p-aminophenol with chloracetic acid in a suitable solvent . This reaction forms the glycine derivative through a substitution mechanism, where the amino group of p-aminophenol reacts with the chlorinated acetic acid.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pH conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: Similar in structure but lacks the propenyl group.
N-(4-Hydroxyphenyl)glycine: Similar but with different substituents on the glycine moiety
Uniqueness
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
10003-42-6 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16) |
InChI Key |
NZSACLXQEHBCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)O |
Origin of Product |
United States |
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